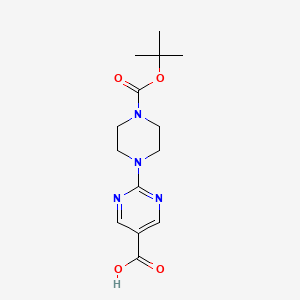

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid

Descripción

2-(4-(Tert-Butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid (CAS: 253315-11-6) is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butoxycarbonyl (Boc)-protected piperazine group at position 2 and a carboxylic acid moiety at position 4. Its molecular formula is C₁₄H₂₀N₄O₄, with a molecular weight of 308.33 g/mol . The Boc group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions .

The compound is commercially available from suppliers such as CymitQuimica and Combi-Blocks, with purity levels up to 98% and pricing ranging from €224.00/100 mg to €3,119.00/10 g . Its SMILES notation (O=C(O)C₁=CN=C(N2CCN(C(OC(C)(C)C)=O)CC2)N=C1) highlights the spatial arrangement critical for interactions in drug discovery, particularly as a building block for kinase inhibitors or protease-targeting agents .

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)12-15-8-10(9-16-12)11(19)20/h8-9H,4-7H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCFNCYKKKIXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Nucleophilic Aromatic Substitution and Cyclization

Overview:

The synthesis begins with a chloropyrimidine derivative, which undergoes halogenation at the C-4 position, followed by nucleophilic substitution with tert-butyl piperazine-1-carboxylate (Boc-piperazine). This approach is supported by the work on pyrazolopyrimidine derivatives, where halogenation and subsequent substitution are key steps.

Halogenation of Pyrimidine Core:

Using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce a halogen at the C-5 position of 4-chloropyrazolopyrimidine, forming intermediate 2 .Nucleophilic Substitution:

Aromatic nucleophilic substitution of the halogen at C-4 with Boc-piperazine under microwave irradiation or conventional heating, yielding intermediate 3 . This step is critical for attaching the piperazine moiety selectively.Deprotection and Coupling:

Deprotection of the Boc group with trifluoroacetic acid (TFA) followed by coupling with pyrimidine-5-carboxylic acid derivatives forms the final compound. This sequence ensures the integrity of the carboxylic acid functionality and the Boc protection during intermediate steps.

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Halogenation | NCS or NBS | DMF | Room temp | 12-18 hours | Selective halogenation at C-5 |

| Nucleophilic substitution | Boc-piperazine | Toluene or DMF | 80-90°C | 3-6 hours | Microwave irradiation enhances yield |

| Deprotection | TFA | - | Room temp | 1-2 hours | Removes Boc group |

Protection and Deprotection Strategies

The Boc group acts as a protecting group for the piperazine nitrogen, preventing unwanted side reactions during the coupling process. Its removal is achieved via acidolysis with TFA, which is a standard procedure in heterocyclic synthesis.

- Boc protection is stable under a variety of reaction conditions, including nucleophilic substitutions.

- Deprotection is typically performed under mild acidic conditions, avoiding degradation of sensitive functionalities.

Coupling with Pyrimidine Derivatives

The final step involves coupling the deprotected piperazine intermediate with a pyrimidine-5-carboxylic acid derivative, often facilitated by carbodiimide coupling agents such as EDC or DCC, or via direct esterification if applicable.

- The coupling efficiency depends on the activation of the carboxylic acid, with carbodiimide reagents providing high yields.

- The reaction is performed in an inert solvent such as DMF or dichloromethane, with temperature control to prevent side reactions.

Alternative Synthetic Routes

Microwave-Assisted Synthesis:

Recent advances include microwave irradiation to accelerate nucleophilic substitution reactions, reducing reaction times and improving yields.

Solid-Phase Synthesis:

Though less common for this compound, solid-phase methods have been explored for similar heterocyclic compounds, offering purification advantages.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Critical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Boc-piperazine, NCS/NBS | 80-90°C, microwave or conventional heating | High selectivity, scalable | Requires halogenation step |

| Protection-Deprotection | Boc groups, TFA | Room temperature | Protects reactive sites | Additional step for Boc removal |

| Coupling with Pyrimidine | Carboxylic acid derivatives, EDC/DCC | 0-25°C, inert atmosphere | High yield, versatile | Sensitive to moisture |

Research Findings and Applications

The synthesis of this compound is crucial in medicinal chemistry, especially for developing kinase inhibitors and other bioactive molecules. The modular approach allows for structural modifications, enhancing biological activity and selectivity.

- Microwave-assisted nucleophilic substitution significantly reduces reaction times.

- Boc protection ensures the integrity of the piperazine ring during multi-step synthesis.

- Coupling efficiency can be optimized using various activating agents, with EDC and DCC being most common.

Análisis De Reacciones Químicas

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The incorporation of the piperazine moiety in 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid enhances its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit key enzymes in cancer cell metabolism, leading to reduced cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study demonstrated that pyrimidine derivatives exhibit broad-spectrum antimicrobial effects, suggesting that modifications such as the tert-butoxycarbonyl group can enhance efficacy against various pathogens .

Neuropharmacological Effects

Piperazine derivatives have been studied for their neuropharmacological effects. The piperazine ring in this compound may contribute to its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Research indicates that such compounds can modulate serotonin and dopamine receptors, which are crucial in treating conditions like anxiety and depression .

Building Block for Drug Development

This compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further derivatization, which is essential in the development of new drugs targeting various diseases .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Key Differences :

- The phenyl-substituted analogue () exhibits enhanced lipophilicity, favoring blood-brain barrier penetration, whereas the Boc-protected compound offers reversible protection for synthetic flexibility .

- The hydroxypiperidine variant () lacks the Boc group, simplifying synthesis but reducing stability in acidic environments .

Analogues with Different Heterocyclic Cores

Key Differences :

- The isonicotinate derivative () replaces the pyrimidine with a pyridine ring, altering electronic properties and bioavailability .

- The amino-pyridinyl variant () introduces a basic amino group, increasing solubility and target-binding specificity .

Variants with Alternative Protecting Groups

Key Differences :

- Fmoc protection () allows orthogonal deprotection strategies compared to Boc, enabling sequential synthesis of complex molecules .

- The Boc group in the target compound provides compatibility with acid-sensitive substrates, unlike Fmoc .

Positional Isomers and Substituent Variations

Actividad Biológica

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid, with the CAS number 253315-11-6, is a compound of interest due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C14H20N4O4

- Molecular Weight : 308.34 g/mol

- IUPAC Name : this compound

- Purity : 98% .

The compound has been shown to exert its effects primarily through inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-alpha isoform. This inhibition is crucial as PI3K signaling plays a significant role in cellular processes such as proliferation, survival, and metabolism, which are often dysregulated in cancer .

Anti-Cancer Activity

Research indicates that this compound possesses potent anti-tumor activity. It has been associated with:

- Inhibition of Tumor Cell Proliferation : The compound has shown efficacy in inhibiting the uncontrolled cellular proliferation characteristic of malignant diseases.

- Therapeutic Potential : It may be beneficial in treating various cancers due to its ability to inhibit PI3K-mediated signaling pathways .

Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been noted for its potential in managing inflammatory diseases:

- Mechanisms : The inhibition of PI3K pathways can also reduce inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Pharmacological Implications

The pharmacological implications of this compound extend beyond oncology:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid, and how is its purity validated?

- Methodology :

- Synthetic Routes : The compound can be synthesized via coupling reactions between pyrimidine-5-carboxylic acid derivatives and Boc-protected piperazine intermediates. For example, tert-butyl piperazine carboxylates (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate) are synthesized using nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures is typically employed.

- Validation : Purity is confirmed via HPLC (>95% purity) and structural characterization via / NMR, FT-IR (e.g., carbonyl stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of the piperazine moiety during synthesis?

- Methodology :

- Role of Boc : The Boc group protects the piperazine nitrogen, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during multi-step syntheses. It is stable under basic and mildly acidic conditions but can be cleaved using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane .

- Stability Tests : Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability. Boc-protected derivatives typically show decomposition temperatures >150°C .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with acetylcholinesterase (AChE) for Alzheimer’s disease research?

- Methodology :

- Target Preparation : Retrieve the AChE crystal structure (PDB ID: 4EY7) and prepare it by removing water molecules and adding polar hydrogens.

- Ligand Preparation : Optimize the geometry of 2-(4-Boc-piperazinyl)pyrimidine-5-carboxylic acid using density functional theory (DFT) at the B3LYP/6-31G(d) level.

- Docking Software : Use AutoDock Vina or Schrödinger’s Glide. Key parameters include grid box dimensions (20 Å × 20 Å × 20 Å) centered on the catalytic site (Ser203, His447) and Lamarckian genetic algorithm settings .

- Validation : Compare docking scores with known AChE inhibitors (e.g., donepezil) and validate via molecular dynamics simulations (100 ns) to assess binding stability .

Q. What kinetic assays are suitable for analyzing the inhibitory mechanism of this compound against AChE, and how are data contradictions resolved?

- Methodology :

- Enzyme Kinetics : Perform a modified Ellman’s assay with acetylthiocholine iodide as substrate. Measure initial reaction rates at varying inhibitor concentrations (0–100 µM) and substrate levels (0.1–5 mM).

- Data Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For mixed inhibition, global fitting to the Michaelis-Menten equation is recommended.

- Resolving Contradictions : If IC values conflict with docking predictions, re-evaluate assay conditions (e.g., pH, temperature) or confirm inhibitor solubility via dynamic light scattering (DLS) .

Q. How can structure-activity relationship (SAR) studies be optimized for pyrimidine-piperazine derivatives targeting enzyme inhibition?

- Methodology :

- Derivative Design : Modify the pyrimidine ring (e.g., substituents at positions 2, 4, or 5) or replace the carboxylic acid with bioisosteres (e.g., tetrazole, sulfonamide).

- Biological Testing : Screen derivatives against AChE and butyrylcholinesterase (BuChE) to assess selectivity. Use IC ratios (AChE/BuChE) to prioritize candidates.

- Computational SAR : Apply 3D-QSAR models (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors. Validate with leave-one-out cross-validation (q > 0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.